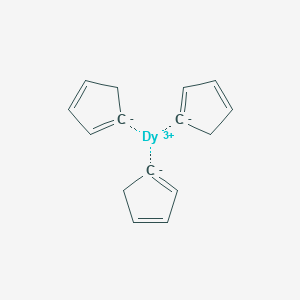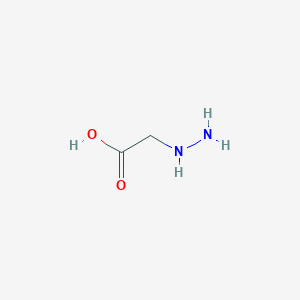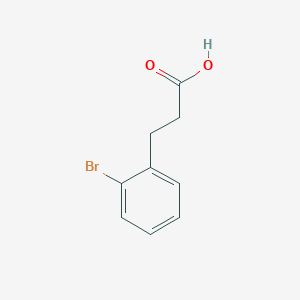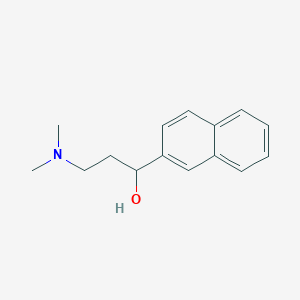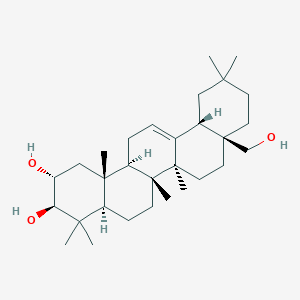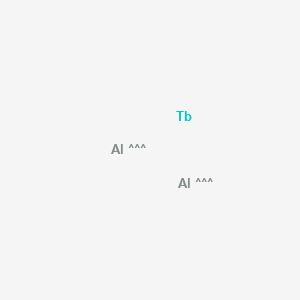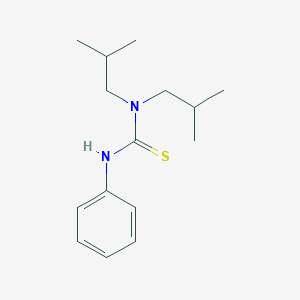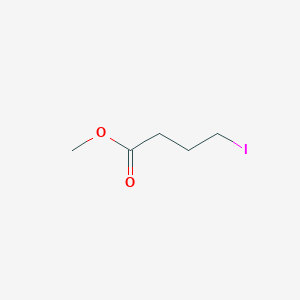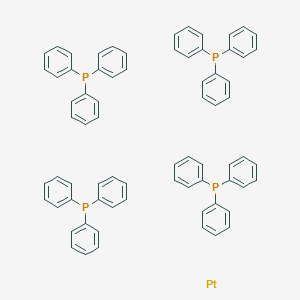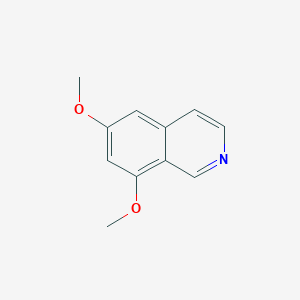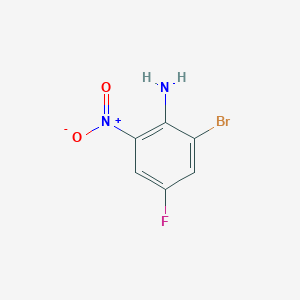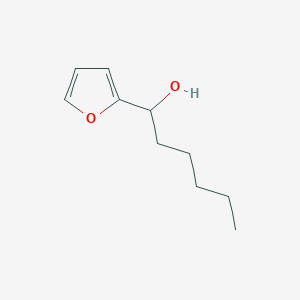
alpha-Pentylfuran-2-methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-Pentylfuran-2-methanol is a chemical compound that is commonly used in scientific research. It is a member of the furan family of organic compounds and is used in a variety of laboratory experiments.
Mecanismo De Acción
The mechanism of action of alpha-Pentylfuran-2-methanol is not well understood. However, it is believed to work by interacting with specific receptors in the body. This interaction can lead to changes in biochemical and physiological processes, which can be studied in laboratory settings.
Efectos Bioquímicos Y Fisiológicos
Alpha-Pentylfuran-2-methanol has been shown to have a variety of biochemical and physiological effects. It has been shown to have antioxidant properties, which can help to protect cells from damage. It has also been shown to have anti-inflammatory properties, which can help to reduce inflammation in the body. Additionally, alpha-Pentylfuran-2-methanol has been shown to have analgesic effects, which can help to reduce pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using alpha-Pentylfuran-2-methanol in laboratory experiments is that it is a relatively stable compound that can be easily synthesized. Additionally, it has a wide range of scientific research applications, which makes it a valuable tool for researchers. However, there are some limitations to using alpha-Pentylfuran-2-methanol in laboratory experiments. For example, its mechanism of action is not well understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are many future directions for the study of alpha-Pentylfuran-2-methanol. One area of research that is currently being explored is its potential use as a therapeutic agent. It has been shown to have antioxidant, anti-inflammatory, and analgesic properties, which could make it a valuable tool in the treatment of a variety of diseases. Additionally, further research is needed to fully understand its mechanism of action and its potential applications in scientific research.
Métodos De Síntesis
The synthesis method of alpha-Pentylfuran-2-methanol involves the reaction of furan with pentylmagnesium bromide. The resulting product is then treated with methanol to produce alpha-Pentylfuran-2-methanol. This synthesis method is widely used in laboratory settings and has been well-documented in scientific literature.
Aplicaciones Científicas De Investigación
Alpha-Pentylfuran-2-methanol has a wide range of scientific research applications. It is commonly used in the study of chemical reactions and mechanisms. It is also used in the synthesis of other organic compounds. Additionally, alpha-Pentylfuran-2-methanol is used in the study of the biochemical and physiological effects of organic compounds.
Propiedades
Número CAS |
14294-62-3 |
|---|---|
Nombre del producto |
alpha-Pentylfuran-2-methanol |
Fórmula molecular |
C10H16O2 |
Peso molecular |
168.23 g/mol |
Nombre IUPAC |
1-(furan-2-yl)hexan-1-ol |
InChI |
InChI=1S/C10H16O2/c1-2-3-4-6-9(11)10-7-5-8-12-10/h5,7-9,11H,2-4,6H2,1H3 |
Clave InChI |
DWNAWEKBEBTKDE-UHFFFAOYSA-N |
SMILES |
CCCCCC(C1=CC=CO1)O |
SMILES canónico |
CCCCCC(C1=CC=CO1)O |
Otros números CAS |
14294-62-3 113509-45-8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



